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Compound of Interest

Compound Name: 2,6-Difluoro-3-nitrobenzoic acid

Cat. No.: B1296600 Get Quote

2,6-Difluoro-3-nitrobenzoic acid (CAS No: 83141-10-0) is more than a mere chemical

reagent; it is a strategically designed building block pivotal to advancements in pharmaceutical

and materials science research.[1] Its utility stems from a unique confluence of functional

groups on a stable aromatic scaffold: a carboxylic acid for derivatization, a nitro group that is

both a potent electron-withdrawing group and a precursor to a versatile amine, and two fluorine

atoms that profoundly modulate the molecule's electronic and physiological properties.[2][3]

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic

stability, binding affinity, and lipophilicity.[2][3] This guide provides an in-depth exploration of the

theoretical properties of 2,6-difluoro-3-nitrobenzoic acid, offering a computational

perspective to rationalize its observed reactivity and guide its application in complex molecular

design. We will delve into its electronic structure, predicted spectroscopic characteristics, and

reactivity profile, grounded in quantum chemical calculations.

Part 1: Molecular Structure and Physicochemical
Properties
The foundation of a molecule's reactivity and function lies in its structure and inherent

physicochemical properties. For 2,6-difluoro-3-nitrobenzoic acid, the interplay between its

electron-withdrawing nitro and fluoro groups and the acidic carboxyl group defines its

character.

Caption: Chemical structure of 2,6-Difluoro-3-nitrobenzoic acid.
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Theoretical calculations, primarily using Density Functional Theory (DFT), provide invaluable

insights into properties that can be challenging or time-consuming to determine experimentally.

These computed descriptors are essential for virtual screening, quantitative structure-activity

relationship (QSAR) modeling, and predicting the compound's behavior in various

environments.

Table 1: Computed Physicochemical and Topological Properties

Property Predicted Value Source

Molecular Formula C₇H₃F₂NO₄ [1]

Molecular Weight 203.10 g/mol [4]

Monoisotopic Mass 203.00301390 Da [4]

XlogP 1.5 [4][5]

Polar Surface Area 83.1 Å² [4]

| pKa (Predicted) | ~3.4 |[6] |

Note: The pKa is an estimation based on the known value for the related compound 3-

nitrobenzoic acid (pKa = 3.46)[6]. The additional fluorine atoms are expected to have a minor

acid-strengthening effect.

Part 2: Quantum Chemical Analysis and Reactivity
Quantum chemical calculations allow us to visualize the electron distribution and orbital

energies, which are fundamental to understanding molecular reactivity. DFT is the workhorse

for such investigations in computational chemistry.[2]

Electronic Structure and Frontier Molecular Orbitals
(FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are critical for predicting reactivity.
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HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is

expected to be localized on the electron-rich aromatic ring.

LUMO: Represents the ability to accept an electron. The strong electron-withdrawing nitro

group ensures the LUMO is at a low energy level and primarily localized on the O-N-O

moiety and adjacent ring carbons, making the molecule susceptible to nucleophilic attack or

reduction.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large

gap implies high stability. Computational studies on similar nitrobenzoic acids confirm these

general principles.[7]

Reactivity Profile: A Tale of Three Functional Groups
The theoretical electronic structure rationalizes the compound's role as a versatile synthetic

intermediate.[3]

Nitration Synthesis: The synthesis of the title compound from 2,6-difluorobenzoic acid is a

classic electrophilic aromatic substitution. The carboxylic acid is a meta-directing deactivator,

while the fluorine atoms are ortho, para-directing deactivators.[2] The nitronium ion (NO₂⁺) is

directed to the position meta to the carboxyl group and ortho to a fluorine atom, a

regioselectivity predictable by analyzing the calculated electrostatic potential map of the

starting material.[2]

Nitro Group Reduction: The low-lying LUMO facilitates the reduction of the nitro group to an

amine (3-Amino-2,6-difluorobenzoic acid).[2][3] This transformation is crucial as it introduces

a nucleophilic center, opening pathways for amide bond formation, diazotization, and other

reactions.[2]

Carboxylic Acid Derivatization: The carboxyl group is a handle for various transformations,

most notably amidation and esterification, which are fundamental reactions in the synthesis

of bioactive molecules.[3]
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Caption: Synthetic utility of 2,6-Difluoro-3-nitrobenzoic acid.

Part 3: Theoretical Spectroscopic Analysis
Computational methods can predict spectroscopic data with remarkable accuracy, aiding in the

structural confirmation and interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic region is expected to show two signals for the two non-equivalent

protons. A triplet of doublets (td) and a triplet (t) are predicted due to coupling with adjacent

protons and fluorine atoms. Experimental data confirms this, with signals observed around δ

8.37 (td) and 7.46 (t) in DMSO-d₆.[8]

¹³C NMR: The spectrum will display seven distinct signals. The carboxyl carbon is the most

deshielded (~165-170 ppm). Carbons bonded to fluorine (C-2, C-6) will appear as doublets

due to C-F coupling and will be significantly deshielded.[2]

¹⁹F NMR: While not commonly reported in basic datasheets, a ¹⁹F NMR spectrum would

show two distinct signals for the non-equivalent fluorine atoms, with their chemical shifts
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influenced by the adjacent nitro and carboxyl groups.

Infrared (IR) Spectroscopy
The predicted IR spectrum is dominated by vibrations of the functional groups.

Carboxylic Acid: A strong C=O stretching band is predicted in the 1700-1730 cm⁻¹ region.[2]

A broad O-H stretch is expected from ~2500-3300 cm⁻¹.

Nitro Group: Strong, characteristic asymmetric and symmetric stretching vibrations are

predicted around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-F Bonds: C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

Parameter
Predicted Value
(Theoretical Model)

Experimental Value Reference

¹H NMR: δ (td) ~8.4 ppm 8.37 ppm [8]

¹H NMR: δ (t) ~7.5 ppm 7.46 ppm [8]

IR: C=O Stretch ~1715 cm⁻¹
1700-1730 cm⁻¹

(Typical)
[2]

| IR: NO₂ Asym. Stretch | ~1540 cm⁻¹ | 1520-1560 cm⁻¹ (Typical) | |

Part 4: Methodologies for Theoretical Investigation
To ensure trustworthiness and reproducibility, the computational protocols used to derive these

theoretical properties must be robust. The following outlines a standard workflow for a DFT-

based analysis.

Protocol: DFT Calculation Workflow
Initial Structure Generation:
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Construct the 3D structure of 2,6-difluoro-3-nitrobenzoic acid using molecular modeling

software (e.g., Avogadro, GaussView).

Perform an initial rough geometry optimization using a molecular mechanics force field

(e.g., MMFF94) to obtain a reasonable starting geometry.

Quantum Mechanical Geometry Optimization:

Rationale: To find the lowest energy conformation of the molecule on the potential energy

surface.

Method: Employ Density Functional Theory (DFT). A common and robust choice is the

M06-2X functional with a 6-31G(d) basis set, which performs well for main-group organic

molecules.[9] Calculations should be performed in the gas phase or with a solvent model

(e.g., SMD, PCM) to simulate solution conditions.

Execution: Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA)

for optimization. The process is complete when the forces on the atoms and the energy

change between steps fall below a defined threshold.

Vibrational Frequency Analysis:

Rationale: To confirm that the optimized structure is a true energy minimum (no imaginary

frequencies) and to predict the IR spectrum.

Method: Perform a frequency calculation at the same level of theory (M06-2X/6-31G(d))

used for optimization.

Execution: The output will provide vibrational frequencies and their corresponding

intensities. These frequencies are typically scaled by a factor (~0.96 for this level of

theory) to better match experimental values.

Property Calculations:

Rationale: To compute the electronic and spectroscopic properties of interest.

Method: Using the optimized geometry, perform single-point energy calculations with a

larger basis set (e.g., 6-311++G(2d,2p)) for higher accuracy.[9][10]
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Execution:

NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C

chemical shifts.[10]

Electronic Properties: Request population analysis (e.g., Natural Bond Orbital - NBO) to

determine atomic charges and visualize molecular orbitals (HOMO, LUMO).

Thermodynamic Properties: Enthalpy and Gibbs free energy are standard outputs of the

frequency calculation.

1. Initial 3D Structure
(Molecular Editor)

2. Geometry Optimization
(e.g., DFT: M06-2X/6-31G(d))

3. Frequency Calculation
(Confirm Minimum Energy)

4. Property Calculation
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(Higher Basis Set)

Analysis:
- IR Spectrum

- Thermochemistry

Analysis:
- NMR Shifts
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- Reactivity
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Caption: Standard workflow for DFT-based property prediction.
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Conclusion
The theoretical properties of 2,6-difluoro-3-nitrobenzoic acid, elucidated through

computational chemistry, provide a powerful framework for understanding its utility. Its distinct

electronic structure, governed by the strategic placement of fluoro and nitro substituents,

makes it an activated yet stable intermediate. The ability to predict its reactivity, spectroscopic

signatures, and physicochemical properties allows researchers in drug development and

materials science to employ this molecule with greater precision and foresight, accelerating the

discovery of novel chemical entities with enhanced function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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